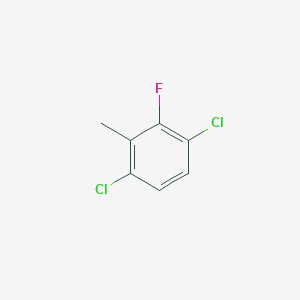

1,4-Dichloro-2-fluoro-3-methylbenzene

Descripción general

Descripción

1,4-Dichloro-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of toluene, where two chlorine atoms and one fluorine atom are substituted on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the chlorination of 2-fluorotoluene, followed by further chlorination to introduce the second chlorine atom at the desired position . The reaction conditions often involve the use of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over the reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dichloro-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

Major Products:

Substitution: Products include substituted toluenes with various functional groups.

Oxidation: Products include benzoic acid derivatives.

Reduction: Products include amines and other reduced compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,4-Dichloro-2-fluoro-3-methylbenzene serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it valuable for creating more complex organic molecules. It can undergo both electrophilic and nucleophilic substitution reactions due to the electron-withdrawing effects of its halogen substituents .

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Involves the replacement of existing substituents with electrophiles. |

| Nucleophilic Aromatic Substitution | Facilitates substitution by nucleophiles due to the presence of electron-withdrawing groups. |

Pharmaceutical Development

The compound's derivatives exhibit potential pharmacological properties, making them candidates for new therapeutic agents. Research indicates that compounds related to this compound can interact with various biological targets, which is essential for drug development .

Case Study: Anticancer Agents

Recent studies have explored the synthesis of new derivatives based on this compound that demonstrate anticancer activity. The mechanisms of action involve targeting specific pathways in cancer cells, showcasing its potential as a lead compound in oncology .

Agrochemical Applications

In agrochemistry, this compound is used in the synthesis of pesticides and herbicides. Its ability to modify biological pathways makes it suitable for developing agrochemicals that can effectively manage pests while minimizing environmental impact .

Environmental Considerations

While this compound has significant applications, it is essential to consider its environmental impact. Studies have shown moderate toxicity towards aquatic organisms and weak genotoxicity towards human cells. These findings necessitate careful handling and assessment of risks associated with its use in research and industry .

Mecanismo De Acción

The mechanism by which 1,4-Dichloro-2-fluoro-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack . The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during the reactions .

Comparación Con Compuestos Similares

2-Chloro-6-fluorotoluene: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.

2,6-Dichloro-3-nitrotoluene: Another derivative of toluene with two chlorine atoms and a nitro group.

Uniqueness: 1,4-Dichloro-2-fluoro-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .

Actividad Biológica

1,4-Dichloro-2-fluoro-3-methylbenzene, also known as DCFM , is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of chlorine and fluorine atoms in its structure significantly influences its reactivity and interactions with biological systems. This article reviews the biological activity of DCFM, focusing on its antimicrobial properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

Antimicrobial Properties

Research indicates that DCFM exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Enterococcus faecalis | 0.25 |

These findings suggest that DCFM could serve as a potential candidate for developing new antimicrobial agents.

The mechanism by which DCFM exerts its biological effects is primarily through the disruption of cellular processes. The electron-withdrawing nature of chlorine and fluorine enhances the compound's reactivity, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction may lead to:

- Disruption of membrane integrity

- Inhibition of enzymatic activity

- Interference with metabolic pathways

Study on Antibacterial Activity

In a recent study, DCFM was tested against multidrug-resistant strains of bacteria. The results indicated that DCFM not only inhibited bacterial growth but also showed a synergistic effect when combined with other antibiotics, enhancing their efficacy against resistant strains .

Toxicity Assessment

Toxicological evaluations have demonstrated that while DCFM exhibits antimicrobial properties, it also poses risks to aquatic organisms. The LC50 values for fish ranged from 27.21 to 47.79 mg/L, indicating moderate toxicity . Additionally, genotoxicity tests revealed IC50 values between 40 to 160 µM against human cell lines, suggesting caution in its application .

Pharmaceutical Development

Due to its unique structure and biological activity, DCFM is being explored as a precursor in drug development. Its ability to interact with specific biological targets makes it a candidate for synthesizing compounds aimed at treating infections caused by resistant bacteria .

Agricultural Use

In agriculture, DCFM is being investigated for its potential as a pesticide or herbicide. Its efficacy against certain plant pathogens could make it valuable in crop protection strategies .

Propiedades

IUPAC Name |

1,4-dichloro-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSRXEBDWMCWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.